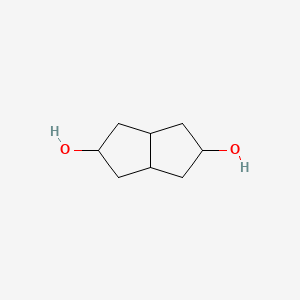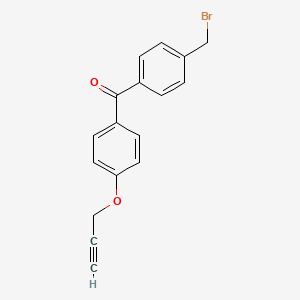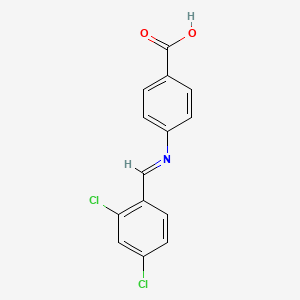
6-(4-Acetylphenylazo)-1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-1-quinolineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Acetylphenylazo)-1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-1-quinolineethanol is a complex organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications due to their vibrant colors and ability to form stable complexes with metals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Acetylphenylazo)-1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-1-quinolineethanol typically involves a multi-step process. One common method starts with the diazotization of 4-acetylphenylamine to form the corresponding diazonium salt. This intermediate is then coupled with 1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-1-quinolineethanol under controlled conditions to yield the desired azo compound. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Acetylphenylazo)-1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-1-quinolineethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in the synthesis of dyes and pigments.
Reduction: Reduction of the azo group can lead to the formation of amines, which can be further functionalized for various applications.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Electrophilic substitution reactions often require strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3), and are carried out under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives with different properties.
Scientific Research Applications
6-(4-Acetylphenylazo)-1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-1-quinolineethanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metal-protein interactions and enzyme mechanisms.
Medicine: Its derivatives have shown potential as antimicrobial and anticancer agents, making it a valuable compound in drug discovery and development.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 6-(4-Acetylphenylazo)-1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-1-quinolineethanol involves its interaction with molecular targets through the azo group and the aromatic ring. The azo group can participate in redox reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the compound’s ability to chelate metals can influence metal-dependent biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Acetylphenylazo derivatives: These compounds share the azo group and the acetylphenyl moiety but differ in the substituents on the quinoline ring.
Quinoline-based azo compounds: These compounds have a similar quinoline core but may have different substituents on the aromatic ring.
Uniqueness
6-(4-Acetylphenylazo)-1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-1-quinolineethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydroquinoline ring and the tetramethyl substituents enhances its stability and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
194784-16-2 |
|---|---|
Molecular Formula |
C23H29N3O2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-[4-[[1-(2-hydroxyethyl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-6-yl]diazenyl]phenyl]ethanone |
InChI |
InChI=1S/C23H29N3O2/c1-15-12-22-20(16(2)14-23(4,5)26(22)10-11-27)13-21(15)25-24-19-8-6-18(7-9-19)17(3)28/h6-9,12-13,16,27H,10-11,14H2,1-5H3 |
InChI Key |
PAKKTQQUDSXPRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C)N=NC3=CC=C(C=C3)C(=O)C)CCO)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolidinone]](/img/structure/B11942299.png)








![11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one](/img/structure/B11942364.png)




